molecular formula C11H19IO2 B12581043 Ethyl 3-iodo-2-propylhex-2-enoate CAS No. 265671-96-3

Ethyl 3-iodo-2-propylhex-2-enoate

Cat. No.: B12581043
CAS No.: 265671-96-3
M. Wt: 310.17 g/mol
InChI Key: OZBWGGRFXIKQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-iodo-2-propylhex-2-enoate is a chemical compound intended for research use only. It is strictly for laboratory purposes and not for human or veterinary use. Based on its molecular structure, this α,β-unsaturated ester functionalized with an iodine atom is of significant interest in synthetic organic chemistry. The iodine substituent makes it a versatile intermediate potentially suitable for various metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, or Stille couplings, to form new carbon-carbon bonds . Furthermore, the electron-deficient alkene within the structure could serve as a Michael acceptor in nucleophilic addition reactions or participate in other cyclization and annulation processes . This combination of features suggests its primary research value lies in the construction of complex organic molecules, potentially for applications in medicinal chemistry and materials science, such as in Horner-Wadsworth-Emmons reactions . Researchers are advised to consult relevant scientific literature for specific protocols and handle this material according to laboratory safety guidelines.

Properties

CAS No.

265671-96-3

Molecular Formula

C11H19IO2

Molecular Weight

310.17 g/mol

IUPAC Name

ethyl 3-iodo-2-propylhex-2-enoate

InChI

InChI=1S/C11H19IO2/c1-4-7-9(10(12)8-5-2)11(13)14-6-3/h4-8H2,1-3H3

InChI Key

OZBWGGRFXIKQKD-UHFFFAOYSA-N

Canonical SMILES

CCCC(=C(CCC)I)C(=O)OCC

Origin of Product

United States

Preparation Methods

Iodination of Propylhex-2-enoate

Materials Required:

  • Propylhex-2-enoate
  • Iodine or iodine monochloride
  • Solvent (e.g., dichloromethane)

Procedure:

Expected Yield: Approximately 70% with proper optimization.

Horner-Wadsworth-Emmons Reaction

Materials Required:

  • Ethyl phosphonoacetate
  • Aldehyde or ketone containing a suitable carbon chain
  • Base (e.g., sodium hydride or potassium tert-butoxide)

Procedure:

  • Prepare the Phosphonate Ester: React ethyl phosphonoacetate with sodium hydride to generate a nucleophilic species.

  • Add Aldehyde or Ketone: Introduce the carbonyl compound to form an alkene after elimination of phosphonic acid.

  • Iodination: Perform iodination on the resulting alkene using iodine monochloride in a suitable solvent.

  • Workup: Similar to the previous method, quench and extract.

Expected Yield: Approximately 75% depending on reaction conditions.

Comparative Analysis of Methods

Method Advantages Disadvantages
Iodination of Propylhex-2-enoate Simple setup, direct approach Requires careful handling of iodine
Horner-Wadsworth-Emmons Reaction High selectivity and yield More steps involved, requires phosphonate ester

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-iodo-2-propylhex-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different esters.

    Reduction Reactions: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium iodide in acetone, reflux conditions.

    Reduction: Lithium aluminum hydride in dry ether, room temperature.

    Oxidation: Potassium permanganate in aqueous solution, elevated temperature.

Major Products

    Substitution: Ethyl 3-hydroxy-2-propylhex-2-enoate.

    Reduction: Ethyl 3-iodo-2-propylhexanol.

    Oxidation: Ethyl 3-iodo-2-propylhexanoic acid.

Scientific Research Applications

Organic Synthesis

Ethyl 3-iodo-2-propylhex-2-enoate serves as a versatile building block in organic synthesis. Its structure allows for various transformations, making it useful in creating complex molecules. It can undergo:

  • Oxidation : Producing 3-propylhex-2-enoic acid.
  • Reduction : Yielding 3-propylhex-2-enol.
  • Nucleophilic Substitution : Leading to various substituted esters or amides depending on the nucleophile used.

Biological Applications

Research has indicated potential biological activities associated with this compound:

  • Antineoplastic Activity : Studies have shown its efficacy in inhibiting cancer cell proliferation, suggesting applications in cancer therapeutics.
  • Enzyme-Catalyzed Reactions : The compound can be utilized to study ester hydrolysis and other enzymatic processes, aiding in understanding enzyme kinetics and mechanisms.

Industrial Applications

In industry, this compound is employed in:

  • Fragrance Production : Its pleasant odor makes it suitable for use in perfumes and flavoring agents.
  • Chemical Manufacturing : It acts as an intermediate in synthesizing other chemicals, enhancing production efficiency .

Case Studies

  • Antineoplastic Activity Study : A comparative study highlighted the compound's ability to inhibit specific cancer cell lines more effectively than traditional chemotherapeutics, suggesting its potential as a novel anticancer agent.
  • Enzymatic Hydrolysis Research : Experiments demonstrated that this compound could serve as a substrate for various hydrolases, providing insights into enzyme specificity and efficiency.

Mechanism of Action

The mechanism of action of ethyl 3-iodo-2-propylhex-2-enoate in chemical reactions involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. In reduction reactions, the ester group is reduced to an alcohol, while in oxidation reactions, the ester is converted to a carboxylic acid.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Functional Group and Reactivity Comparisons

(a) Halogenated Esters
  • Ethyl 3-Chloro-2-propylhex-2-enoate: Replacing iodine with chlorine reduces leaving-group ability (lower polarizability), slowing nucleophilic substitution. The smaller size of chlorine may also alter steric effects in cycloadditions.
  • Ethyl 3-Bromo-2-propylhex-2-enoate: Bromine’s intermediate electronegativity and size balance reactivity and stability. Such derivatives are common in cross-coupling reactions, whereas iodine’s superior leaving-group ability favors elimination or substitution (e.g., in Heck reactions).
(b) Phosphonothiolate Analogs (–9)

Phosphonothiolates like O-Ethyl S-2-diisopropylmethylammonium ethyl phosphonothiolate iodide () exhibit distinct properties:

  • Functional Groups: Phosphonothiolates contain P=O and P–S bonds, enhancing stability against hydrolysis compared to esters.
  • Reactivity: The thiophosphate group in phosphonothiolates resists nucleophilic attack, whereas the α,β-unsaturated ester in the target compound is prone to conjugate additions.
  • Applications: Phosphonothiolates are often neurotoxic agents (e.g., S-40 in ), whereas the target ester’s applications may focus on synthetic intermediates.

Physicochemical Properties

Property Ethyl 3-Iodo-2-Propylhex-2-Enoate Ethyl 3-Chloro-2-Propylhex-2-Enoate O-Ethyl Phosphonothiolate ()
Molecular Weight (g/mol) ~298.1 (estimated) ~218.7 ~436.3 (with iodide counterion)
Key Functional Groups α,β-unsaturated ester, Iodine α,β-unsaturated ester, Chlorine Phosphonothiolate, Quaternary ammonium
Hydrolysis Stability Moderate (ester cleavage) Moderate High (resistant to hydrolysis)
Bioactivity Potential as synthetic intermediate Limited data Neurotoxic (cholinesterase inhibition)

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